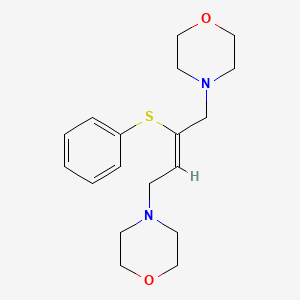
2-Butene, 1,4-dimorpholino-2-(phenylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butene, 1,4-dimorpholino-2-(phenylthio)- is a chemical compound with the molecular formula C₁₈H₂₆N₂O₂S It is known for its unique structure, which includes a butene backbone substituted with morpholino and phenylthio groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butene, 1,4-dimorpholino-2-(phenylthio)- typically involves the reaction of morpholine and thiophenol with a suitable butene derivative. One common method includes the following steps:
Starting Materials: Morpholine and thiophenol.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of 2-Butene, 1,4-dimorpholino-2-(phenylthio)- may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butene, 1,4-dimorpholino-2-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.
Substitution: The morpholino and phenylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Applications De Recherche Scientifique
2-Butene, 1,4-dimorpholino-2-(phenylthio)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce morpholino and phenylthio groups into target molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Butene, 1,4-dimorpholino-2-(phenylthio)- involves its interaction with molecular targets through its functional groups. The morpholino group can form hydrogen bonds and interact with polar sites, while the phenylthio group can engage in hydrophobic interactions and electron transfer processes. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Dimorpholino-2-phenylmercapto-but-2-en
- 1,4-Dimorpholino-2-phenylsulfanyl-but-2-ene
Comparison
Compared to similar compounds, 2-Butene, 1,4-dimorpholino-2-(phenylthio)- is unique due to its specific substitution pattern and the presence of both morpholino and phenylthio groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
64037-55-4 |
|---|---|
Formule moléculaire |
C18H26N2O2S |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
4-[(Z)-4-morpholin-4-yl-2-phenylsulfanylbut-2-enyl]morpholine |
InChI |
InChI=1S/C18H26N2O2S/c1-2-4-17(5-3-1)23-18(16-20-10-14-22-15-11-20)6-7-19-8-12-21-13-9-19/h1-6H,7-16H2/b18-6- |
Clé InChI |
ZOMHQIPVPLKQBW-FXBPXSCXSA-N |
SMILES isomérique |
C1COCCN1C/C=C(/CN2CCOCC2)\SC3=CC=CC=C3 |
SMILES canonique |
C1COCCN1CC=C(CN2CCOCC2)SC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Naphthalen-1-yl)amino]-3-(2-phenoxyethoxy)propan-2-ol](/img/structure/B14502413.png)
![N-(3-{[3-(Tridecyloxy)propyl]amino}propyl)octadecanamide](/img/structure/B14502419.png)
![1,3-Di-tert-butyl-5-[(phenylsulfanyl)methyl]benzene](/img/structure/B14502423.png)

![6-Decyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14502435.png)



![2-[2-(3,4-Dimethoxyphenyl)ethenyl]-5-hydroxy-4H-pyran-4-one](/img/structure/B14502451.png)

![2-{[(Prop-2-yn-1-yl)amino]methyl}phenol](/img/structure/B14502464.png)

![4-[6-(Prop-2-en-1-yl)cyclohex-1-en-1-yl]morpholine](/img/structure/B14502474.png)
![2-[5-(4-Ethylphenoxy)-3-methylpentyl]-2,3,3-trimethyloxirane](/img/structure/B14502491.png)
